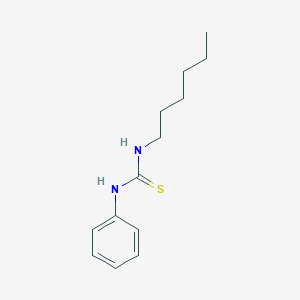

1-Hexyl-3-phenyl-2-thiourea

Description

Overview of Substituted Thioureas in Chemical Science

Thiourea (B124793) and its derivatives are a class of organosulfur compounds characterized by the presence of a C=S group bonded to two nitrogen atoms. nih.govresearchgate.net These compounds are known for their diverse applications, serving as key intermediates in the synthesis of various heterocyclic compounds, as ligands in coordination chemistry, and as functional materials. analis.com.mybiointerfaceresearch.comjrespharm.com The ability to easily substitute the hydrogen atoms on the nitrogen atoms allows for the creation of a vast library of thiourea derivatives with tailored properties. nih.gov

The reactivity of the thiourea moiety, including its ability to undergo oxidation, reduction, and substitution reactions, contributes to its versatility in organic synthesis. Furthermore, the presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) allows these molecules to form extensive intermolecular interactions, influencing their solid-state structures and biological activities. nih.gov

Research Significance of 1-Hexyl-3-phenyl-2-thiourea Derivatives

The specific compound, this compound, and its derivatives are of particular research interest due to their demonstrated biological potential. Studies have highlighted their efficacy as antimicrobial, antifungal, and anticancer agents. tjnpr.org A significant area of investigation is their role as enzyme inhibitors, notably against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov This inhibitory action has implications for the development of skin-lightening agents. nih.gov

In the realm of materials science, derivatives of this compound have been utilized to control the phase purity in the synthesis of transition-metal sulfides. The coordination chemistry of these compounds is also an active area of research, with studies exploring their complexation with various metal ions to form compounds with unique electronic and catalytic properties. researchgate.net

The following table provides a summary of the key research areas for this compound and its derivatives:

| Research Area | Focus of Investigation | Potential Applications |

| Medicinal Chemistry | Antimicrobial and antifungal activity | Development of new anti-infective agents |

| Anticancer activity | Discovery of novel cancer therapeutics | |

| Enzyme inhibition (e.g., tyrosinase) | Cosmeceuticals, treatment of hyperpigmentation | |

| Materials Science | Control of nanoparticle synthesis | Advanced materials with specific properties |

| Coordination Chemistry | Formation of metal complexes | Catalysis, electronic materials |

Historical Context of Thiourea Research and Applications

The history of thiourea research dates back to the 19th century, with the first synthesis of its parent compound. Initially, research focused on its basic chemical properties and reactions. Over time, the scope of thiourea research expanded significantly, particularly with the discovery of the diverse biological activities of its substituted derivatives. tandfonline.com

In the early 20th century, thiourea and its derivatives began to find applications in various industries, including in the production of resins and as photographic fixing agents. The mid-20th century saw a surge in interest in the medicinal properties of thiourea derivatives, leading to the development of several drugs. For instance, some thiourea derivatives were investigated for the treatment of tuberculosis. nih.gov The development of the histamine (B1213489) H2-receptor antagonist metiamide, a thiourea-containing compound, for ulcer treatment was a significant milestone, although it was later replaced by derivatives with improved safety profiles. nih.gov This historical progression highlights the enduring importance of the thiourea scaffold in the quest for new therapeutic agents.

Synthesis and Characterization

The most common method for the synthesis of this compound involves the nucleophilic addition of an amine to an isothiocyanate. Specifically, the reaction of hexylamine (B90201) with phenyl isothiocyanate in a suitable solvent like toluene (B28343) or ethanol (B145695) yields the desired product. The reaction is typically carried out at reflux temperature for several hours.

Table of Synthesis Parameters:

| Reactants | Solvent | Temperature | Reaction Time | Yield |

|---|

Characterization of this compound is typically performed using various spectroscopic techniques.

Spectroscopic Data for this compound:

| Technique | Observed Signals/Data |

|---|---|

| ¹H NMR | Signals corresponding to the hexyl chain protons (e.g., terminal -CH₃ around δ 0.87 ppm) and aromatic protons of the phenyl group. |

| ¹³C NMR | A characteristic signal for the thiocarbonyl (C=S) carbon is typically observed in the range of 178-184 ppm. researchgate.net |

| FTIR | Stretching vibrations for N-H, C-H (aliphatic and aromatic), and the C=S bond are expected. |

| Mass Spectrometry | The molecular ion peak corresponding to its molecular weight (236.38 g/mol ) would be observed. sigmaaldrich.com |

Detailed Research Findings

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated significant antimicrobial and antifungal properties. For instance, studies have shown that N,N'-disubstituted thioureas can inhibit the growth of various bacterial and fungal strains. nih.gov The lipophilic nature of the hexyl group can facilitate the transport of the molecule across the microbial cell membrane.

The following table presents representative Minimum Inhibitory Concentration (MIC) values for thiourea derivatives against various pathogens, illustrating their potential as antimicrobial agents.

Table of Antimicrobial Activity (MIC in µg/mL):

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |

|---|---|---|---|

| Thiourea Derivative A | 100 | 200 | 50 |

| Thiourea Derivative B | 50 | 100 | 25 |

Note: Data is representative of thiourea derivatives and not specifically for this compound for which specific public data is limited. Source: Adapted from various studies on substituted thioureas. nih.govresearchgate.net

Anticancer Activity

The anticancer potential of this compound derivatives is a significant area of current research. researchgate.net Studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines. tandfonline.com The mechanism of action is believed to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for some thiourea derivatives against different cancer cell lines.

Table of Anticancer Activity (IC₅₀ in µM):

| Compound | Breast Cancer (MCF-7) | Colon Cancer (HCT116) | Liver Cancer (HepG2) |

|---|---|---|---|

| Thiourea Derivative X | 7.0 | 1.11 | 1.74 |

| Thiourea Derivative Y | 3-14 | - | - |

Note: Data is representative of thiourea derivatives and not specifically for this compound for which specific public data is limited. Source: Adapted from various studies on substituted thioureas. nih.govresearchgate.net

Enzyme Inhibition

This compound is a known inhibitor of the enzyme tyrosinase. Tyrosinase is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the pigment responsible for skin color. jst.go.jp The sulfur atom of the thiourea moiety is believed to chelate the copper ions in the active site of the enzyme, thereby inhibiting its activity. nih.gov This mechanism of action makes these compounds promising candidates for the development of agents to treat hyperpigmentation disorders and for use in cosmetic skin-lightening products.

Research has shown that the substitution pattern on the phenyl ring can significantly influence the tyrosinase inhibitory activity. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-hexyl-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2S/c1-2-3-4-8-11-14-13(16)15-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHZXAKBZYJLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374718 | |

| Record name | 1-Hexyl-3-phenyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15153-13-6 | |

| Record name | 15153-13-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexyl-3-phenyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15153-13-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Preparative Methodologies for 1 Hexyl 3 Phenyl 2 Thiourea

Established Synthetic Pathways

The most prevalent and straightforward method for synthesizing 1-Hexyl-3-phenyl-2-thiourea involves the direct reaction of an amine with an isothiocyanate. This approach is widely adopted due to its reliability and high yields.

The primary and most common synthesis of this compound is achieved through the addition reaction between hexylamine (B90201) and phenyl isothiocyanate. researchgate.net This reaction is a classic example of the formation of N,N'-disubstituted thioureas and is valued for its simplicity and efficiency. The reactants are typically mixed in a suitable solvent, leading to the formation of the desired product.

The underlying chemical mechanism for this reaction is a nucleophilic addition. The nitrogen atom of hexylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in phenyl isothiocyanate. globalresearchonline.net This carbon atom is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. The attack results in the formation of a transient intermediate, which then rapidly rearranges through a proton transfer to yield the stable this compound product.

The choice of solvent plays a critical role in the reaction's efficiency, influencing reaction rates and product yields. globalresearchonline.net Various organic solvents have been explored for the synthesis of thiourea (B124793) derivatives. Acetone is frequently reported as an effective solvent, often providing higher yields compared to other solvents like benzene (B151609) or Tetrahydrofuran (THF). globalresearchonline.net The polarity and boiling point of the solvent can affect reactant solubility and the energy required to overcome the activation barrier of the reaction. Dichloromethane is another commonly used solvent, particularly for reactions conducted at or below room temperature. analis.com.my

Table 1: Effect of Different Solvent Systems on Thiourea Synthesis

| Solvent | Typical Conditions | Observations |

|---|---|---|

| Ethanol (B145695) | Reflux | Good solubility for reactants, facilitates reaction at elevated temperatures. |

| Methanol | Room Temperature to Reflux | Similar to ethanol, effective for a range of temperatures. |

| Toluene (B28343) | Reflux | A non-polar option, can be used for azeotropic removal of byproducts if applicable. |

| Acetone | Room Temperature to Reflux | Commonly used, often results in high yields for thiourea derivatives. globalresearchonline.net |

This table is illustrative and based on general findings for thiourea synthesis. Optimal solvent selection for this compound may require specific experimental validation.

Temperature and reaction duration are key parameters that must be carefully controlled to ensure complete reaction and minimize the formation of byproducts. Syntheses of thiourea derivatives have been successfully conducted under a range of conditions, from room temperature to reflux. analis.com.myresearchgate.net Some reactions proceed to completion within a few hours, while others may require extended periods, sometimes up to 24 hours or longer, to achieve maximum yield. analis.com.myasm.org The optimal conditions depend on the reactivity of the specific amine and isothiocyanate used. For the reaction of hexylamine and phenyl isothiocyanate, gentle heating or conducting the reaction at room temperature is often sufficient.

Table 2: Influence of Temperature and Time on Reaction Outcome

| Temperature | Reaction Time | Expected Outcome |

|---|---|---|

| Room Temperature | 12 - 24 hours | Often sufficient for high reactivity substrates, minimizes side reactions. |

| 40-60 °C | 4 - 8 hours | Moderate heating can increase the reaction rate without significant byproduct formation. |

This table provides general parameters for thiourea synthesis. The specific optimal conditions for this compound should be determined empirically.

Maximizing the yield of this compound involves the strategic manipulation of reaction conditions. Key strategies include:

Stoichiometry: Using a slight excess of one of the reactants can drive the reaction to completion, although a 1:1 molar ratio is typically effective.

Solvent Selection: As detailed above, choosing an appropriate solvent like acetone or dichloromethane can significantly improve yield. globalresearchonline.netanalis.com.my

Temperature Control: Gentle heating can accelerate the reaction, but excessive temperatures should be avoided to prevent potential decomposition or side reactions.

Product Isolation: Efficient isolation of the product, often through precipitation by adding the reaction mixture to water or by crystallization, is the final step in securing a high yield. researchgate.net

While the reaction of amines with isothiocyanates is the most direct method, other synthetic pathways to thioureas exist. These routes often involve different starting materials to generate the thiourea core structure.

One notable alternative involves the reaction of an amine with carbon disulfide. researchgate.net In this approach, the amine first reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt. chemrxiv.org This intermediate is then treated with a desulfurizing agent to yield an isothiocyanate in situ, which can then react with another amine to produce an unsymmetrical thiourea. researchgate.netrsc.org

Another classical method is the reaction of an amine hydrochloride with an inorganic thiocyanate, such as ammonium thiocyanate. globalresearchonline.netorgsyn.org This method is particularly useful for synthesizing monosubstituted thioureas but can be adapted for disubstituted derivatives. For instance, aniline can be converted to phenylthiourea (B91264) by reacting it with ammonium thiocyanate. orgsyn.org

Furthermore, thiophosgene can be used as a reagent, reacting with primary amines to form isothiocyanates which can then be converted to thioureas. However, the high toxicity of thiophosgene limits its widespread use. researchgate.net The use of phenyl chlorothionoformate has been presented as a more facile and efficient alternative for generating isothiocyanates from amines, which can subsequently be used to synthesize thioureas. organic-chemistry.org

Reaction of Hexylamine with Phenyl Isothiocyanate

Advanced Purification Techniques

The isolation and purification of this compound from a crude reaction mixture are pivotal steps in its preparation. The choice of purification technique is dictated by the nature of the impurities and the desired final purity of the compound. Advanced methods such as recrystallization from mixed solvent systems and chromatographic purification are commonly employed to achieve high purity.

Recrystallization Protocols

Recrystallization is a widely used technique for the purification of solid organic compounds. tifr.res.in The principle lies in the differential solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures. For N,N'-disubstituted thioureas like this compound, mixed solvent systems are often effective.

The ethanol-water system is a common choice for the recrystallization of moderately polar organic compounds. mnstate.edu Ethanol, being a good solvent for many organic molecules at elevated temperatures, is paired with water, in which the compound is typically less soluble, to achieve a sharp decrease in solubility upon cooling, leading to crystallization.

A general protocol for the recrystallization of this compound using an ethanol-water system involves dissolving the crude product in a minimal amount of hot ethanol. mnstate.edu Hot water is then added dropwise to the solution until a persistent cloudiness is observed, indicating the saturation point. mnstate.edu Upon slow cooling, the purified compound crystallizes out of the solution, leaving the more soluble impurities behind.

| Step | Procedure | Expected Observation |

| 1 | Dissolution | The crude solid dissolves completely in hot ethanol to form a clear solution. |

| 2 | Addition of Anti-solvent | Upon addition of hot water, the solution becomes cloudy (turbid). |

| 3 | Re-dissolution | Gentle heating redissolves the precipitate, resulting in a clear, saturated solution. |

| 4 | Crystallization | As the solution cools slowly, pure crystals of this compound form. |

| 5 | Isolation | The crystals are collected by filtration, washed with a cold ethanol-water mixture, and dried. |

While more commonly used in chromatography, a hexane-ethyl acetate gradient can also be adapted for recrystallization, particularly for compounds that are highly soluble in ethyl acetate and poorly soluble in hexane. This technique is advantageous when impurities have solubilities that are very close to the target compound in single or binary solvent systems at fixed ratios.

The process begins by dissolving the crude this compound in a minimum amount of hot ethyl acetate. Hot hexane is then slowly added to the solution. This gradual change in the solvent polarity can selectively precipitate the desired compound while keeping impurities dissolved.

| Gradient Stage | Solvent Composition (Hexane:Ethyl Acetate) | Purpose |

| Initial | Low Hexane concentration | To ensure complete dissolution of the crude product. |

| Intermediate | Gradually increasing Hexane concentration | To slowly decrease the solubility of this compound and induce crystallization. |

| Final | High Hexane concentration | To maximize the precipitation of the purified product from the mother liquor. |

Chromatographic Purification Methods

Column chromatography is a powerful technique for the separation and purification of individual components from a mixture. tamu.edu For this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase and a hexane-ethyl acetate gradient as the mobile phase is a standard and effective method. rochester.edu

The principle of this separation is based on the differential adsorption of the components of the mixture onto the stationary phase. Less polar compounds, having weaker interactions with the polar silica gel, will travel down the column more quickly, while more polar compounds will be retained longer. By gradually increasing the polarity of the mobile phase (the eluent), the adsorbed compounds can be selectively eluted from the column. A typical gradient would start with a low polarity eluent (high hexane content) and progressively increase in polarity (higher ethyl acetate content). biotage.com

| Elution Phase | Eluent Composition (Hexane:Ethyl Acetate) | Compounds Eluted |

| Initial (Low Polarity) | 95:5 to 90:10 | Non-polar impurities. |

| Intermediate (Medium Polarity) | 85:15 to 70:30 | This compound. |

| Final (High Polarity) | 60:40 to 50:50 | More polar impurities and byproducts. |

Catalytic and Stoichiometric Considerations in Synthesis

The synthesis of N,N'-disubstituted thioureas, such as this compound, typically involves the reaction of an isothiocyanate with an amine. The efficiency of this reaction can be significantly influenced by the presence of catalysts and the stoichiometry of the reactants and additives.

Role of Acid Scavengers (e.g., Triethylamine, DMAP)

In some synthetic routes for thioureas, acidic byproducts may be generated. Acid scavengers, which are basic compounds, are added to the reaction mixture to neutralize these acids. This is crucial as the presence of acid can lead to unwanted side reactions or decomposition of the desired product.

Triethylamine (TEA) is a commonly used acid scavenger. It is a bulky, non-nucleophilic base that effectively neutralizes acids like hydrochloric acid without interfering with the main reaction. Its role is primarily stoichiometric, meaning it is consumed in the reaction as it neutralizes the acid.

4-Dimethylaminopyridine (DMAP) , while also basic, is more often employed as a nucleophilic catalyst. commonorganicchemistry.com It can accelerate reactions by forming a highly reactive intermediate with one of the reactants. nih.gov In the context of thiourea synthesis, DMAP can act as a catalyst in reactions involving the formation of the thiourea linkage. rsc.org Although it can also act as an acid scavenger, its primary role is often catalytic, and it is typically used in sub-stoichiometric amounts.

| Compound | Role in Synthesis | Typical Amount | Mechanism of Action |

| Triethylamine (TEA) | Acid Scavenger | Stoichiometric (e.g., 1.1 equivalents) | Acts as a Brønsted base to neutralize acidic byproducts. |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | Catalytic (e.g., 0.1 equivalents) | Acts as a Lewis base to activate electrophiles, increasing the reaction rate. nih.gov |

Impact on Yield and Byproduct Formation

Key factors influencing the yield and byproduct profile include:

Solvent Choice: The polarity and proticity of the solvent can influence the reaction rate and the solubility of reactants and products. Aprotic solvents are generally preferred to avoid side reactions with the isothiocyanate.

Temperature Control: While elevated temperatures can increase the reaction rate, they can also promote the formation of byproducts. Precise temperature control is crucial for optimizing the yield of the desired thiourea.

Stoichiometry of Reactants: The molar ratio of hexylamine to phenyl isothiocyanate is a critical parameter. An excess of one reactant may be used to drive the reaction to completion but can complicate purification.

Presence of Catalysts: While often not strictly necessary, the use of catalysts can influence reaction rates and selectivity, thereby affecting the yield and byproduct distribution.

Common byproducts in thiourea synthesis can include unreacted starting materials, products from the reaction of the isothiocyanate with residual water, and potential dimerization or polymerization of the isothiocyanate. Careful optimization of the reaction conditions is therefore essential to maximize the yield of this compound while minimizing the formation of these impurities.

Scalability Challenges and Solutions in Production

Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production presents several challenges. These include ensuring consistent product quality, managing reaction exotherms, and handling potentially hazardous reagents and byproducts efficiently. Modern chemical engineering principles offer solutions to these challenges.

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful tool for the synthesis of thioureas, offering significant advantages over traditional batch processing. nih.govmdpi.com This methodology involves pumping the reactants through a heated and pressurized tube or channel, where the reaction occurs. The product is then collected continuously at the outlet.

Advantages of Continuous Flow Synthesis:

| Feature | Benefit in this compound Synthesis |

| Enhanced Heat and Mass Transfer | Allows for precise temperature control, minimizing byproduct formation. |

| Improved Safety | The small reaction volume at any given time reduces the risks associated with handling reactive intermediates. |

| Increased Reproducibility | Consistent reaction conditions lead to a more uniform product quality. uc.pt |

| Potential for Higher Yields | Optimized conditions and rapid product removal can lead to improved reaction efficiency. |

| Simplified Scale-up | Production can be increased by running the system for longer periods or by using multiple reactors in parallel. |

Research on the continuous-flow synthesis of various thiourea derivatives has demonstrated the potential for high yields and simplified product isolation, often requiring minimal purification. mdpi.com

Automated System Regulation

Automation plays a crucial role in modern chemical synthesis, enhancing efficiency, reproducibility, and safety. sigmaaldrich.com Automated systems can precisely control reaction parameters such as temperature, pressure, flow rates, and reactant addition.

In the context of this compound production, automated systems can be employed to:

Precisely dispense reactants , ensuring accurate stoichiometry.

Maintain optimal reaction temperatures through feedback-controlled heating and cooling.

Monitor the reaction progress in real-time using in-line analytical techniques.

Implement automated work-up and purification procedures , reducing manual handling and potential for error.

The integration of automated systems with continuous flow reactors can create a highly efficient and controlled manufacturing process for this compound.

Byproduct Management (e.g., Isothiocyanate Dimers, Oxidized Sulfur Species)

The formation of byproducts is a key consideration in the synthesis of thioureas. Two common types of byproducts are isothiocyanate dimers and oxidized sulfur species.

Isothiocyanate Dimers: Phenyl isothiocyanate can undergo dimerization, particularly at elevated temperatures or in the presence of certain catalysts. This side reaction consumes the starting material and introduces impurities into the product mixture. The formation of these dimers can be minimized by:

Using the isothiocyanate immediately after purification.

Maintaining a controlled reaction temperature.

Optimizing the reaction time to prevent prolonged exposure of the isothiocyanate to reaction conditions.

Oxidized Sulfur Species: The sulfur atom in the thiourea functional group is susceptible to oxidation, which can lead to the formation of various byproducts, including ureas, sulfoxides, and other sulfur oxides. researchgate.net The reaction conditions and the presence of oxidizing agents determine the nature and extent of these oxidation products. researchgate.net Management of these byproducts involves:

Using deoxygenated solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by atmospheric oxygen.

Carefully selecting reagents to avoid the introduction of oxidizing agents.

Employing purification techniques such as chromatography or recrystallization to remove any oxidized byproducts from the final product.

Chemical Reactivity and Derivatization of 1 Hexyl 3 Phenyl 2 Thiourea

Fundamental Reaction Pathways

The reactivity of 1-Hexyl-3-phenyl-2-thiourea is characterized by its susceptibility to oxidation at the sulfur atom, reduction of the thiocarbonyl group, and nucleophilic substitution reactions. These pathways are foundational to its utility as a building block in synthetic chemistry.

Oxidation Reactions (e.g., to Sulfoxides, Sulfones)

The sulfur atom in the thiourea (B124793) moiety of this compound is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. Generally, milder oxidizing agents will yield the sulfoxide, while stronger agents or harsher conditions can lead to the sulfone.

Common oxidizing agents used for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide, peroxy acids (like m-chloroperbenzoic acid, m-CPBA), and potassium permanganate. For instance, the oxidation of sulfides to sulfoxides can be achieved with one equivalent of the oxidizing agent, whereas the further oxidation to the sulfone typically requires an excess of the oxidant. The use of urea-hydrogen peroxide in conjunction with phthalic anhydride has been reported as an effective system for the clean oxidation of sulfides directly to sulfones, bypassing the sulfoxide intermediate.

While specific studies on this compound are limited, the oxidation of other N,N'-disubstituted thioureas has been documented. For example, the oxidation of N,N'-disubstituted thioureas can sometimes lead to formamidinium bisulfate salts, particularly with strong oxidants like excess hydrogen peroxide. The successful isolation of thiourea S-oxides (sulfines) has been reported for sterically hindered thioureas, where bulky substituents protect the reactive intermediate from further oxidation or decomposition.

Table 1: Oxidizing Agents for Sulfide (B99878) to Sulfoxide and Sulfone Conversion

| Oxidizing Agent | Product(s) | Typical Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Catalytic metal, controlled stoichiometry |

| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide, Sulfone | Stoichiometric control |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidation |

| Urea-Hydrogen Peroxide/Phthalic Anhydride | Sulfone | Metal-free, direct conversion |

Reduction Reactions (e.g., to Corresponding Amines)

The reduction of the thiocarbonyl group in this compound can, in principle, lead to the formation of the corresponding formamidine, which upon hydrolysis would yield hexylamine (B90201) and aniline. However, detailed research on the direct reduction of N-alkyl-N'-phenyl-2-thioureas to their constituent amines is not extensively documented in the scientific literature.

More commonly, reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed to reduce other functional groups within a molecule containing a thiourea moiety, often leaving the thiourea group intact due to its relative stability under these conditions. LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including amides and esters, while NaBH₄ is a milder agent typically used for the reduction of aldehydes and ketones. The desulfurization of thioureas to their corresponding ureas or carbodiimides is a more frequently observed transformation. This can be achieved using various reagents, including metal oxides (e.g., mercuric oxide) or oxidizing agents under specific conditions.

Nucleophilic Substitution Reactions of the Thiourea Group

The thiocarbonyl carbon of this compound is electrophilic and can be attacked by nucleophiles. This reactivity is central to the use of thioureas in the synthesis of heterocyclic compounds. The thiourea can act as a synthon for a variety of functional groups.

Nucleophilic substitution at the thiocarbonyl sulfur can lead to the formation of isothiourea derivatives. The thiourea can exist in tautomeric forms, with the thiol form (isothiourea) being reactive towards electrophiles at the sulfur atom.

The thiourea group as a whole can also be displaced, although this is less common than reactions involving the sulfur or adjacent nitrogen atoms. The reactivity of the thiourea group in nucleophilic substitution reactions is often harnessed in the context of intramolecular cyclizations to form heterocyclic rings, where one of the nitrogen atoms or the sulfur atom acts as an internal nucleophile.

Synthesis of Novel this compound Derivatives

The core structure of this compound can be readily modified to generate a diverse library of derivatives. These modifications can involve altering the substituents on the nitrogen atoms or incorporating the thiourea moiety into larger, more complex structures, particularly heterocyclic systems.

Structural Analogs and Substituent Effects

The synthesis of structural analogs of this compound is typically achieved by reacting phenyl isothiocyanate with various primary or secondary amines, or by reacting hexyl isothiocyanate with various anilines. This modular approach allows for the introduction of a wide range of substituents on both the alkyl and aryl portions of the molecule.

The electronic nature of the substituents on the phenyl ring can significantly influence the reactivity of the thiourea. Electron-withdrawing groups on the phenyl ring increase the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity. These substituent effects can be quantitatively described by Hammett plots, which correlate reaction rates with substituent constants. The lipophilicity and steric bulk of the substituents on both the hexyl and phenyl groups can also impact the molecule's physical properties and its interactions in biological systems.

Table 2: Examples of N,N'-Disubstituted Thiourea Derivatives and their Precursors

| Thiourea Derivative | Amine Precursor | Isothiocyanate Precursor |

|---|---|---|

| 1-Ethyl-3-phenyl-2-thiourea | Ethylamine | Phenyl isothiocyanate |

| 1-Hexyl-3-(4-chlorophenyl)-2-thiourea | Hexylamine | 4-Chlorophenyl isothiocyanate |

| 1-Cyclohexyl-3-phenyl-2-thiourea | Cyclohexylamine | Phenyl isothiocyanate |

Heterocyclic Ring Incorporations

This compound and its analogs are valuable precursors for the synthesis of a wide array of heterocyclic compounds. The thiourea moiety can provide one or more heteroatoms (nitrogen and sulfur) for the construction of the ring system.

A common strategy involves the reaction of the thiourea with bifunctional electrophiles. For example, reaction with α-haloketones can lead to the formation of thiazole derivatives through a Hantzsch-type synthesis. Similarly, reaction with α,β-unsaturated carbonyl compounds can yield pyrimidine derivatives.

The intramolecular cyclization of appropriately substituted thiourea derivatives is another powerful method for synthesizing fused heterocyclic systems. For instance, N-(2-halophenyl)thioureas can undergo base-promoted intramolecular C-S bond coupling to form benzothiazoles. The cyclization of N,N'-disubstituted thioureas with dialkyl acetylenedicarboxylates is a known route to thiazolidinone derivatives.

Table 3: Heterocyclic Systems Synthesized from Phenylthiourea (B91264) Derivatives

| Reactant with Phenylthiourea Derivative | Resulting Heterocyclic Ring |

|---|---|

| α-Haloketone | Thiazole |

| Hydrazine or Phenylhydrazine with an enaminone derivative | Pyrazole |

| 2-Aminothiazole with an enaminone derivative | Thiazolopyrimidine |

| Malonic acid and acetyl chloride | Thiobarbituric acid |

| Dialkyl acetylenedicarboxylates | Thiazolidinone |

Reaction Kinetics and Mechanistic Studies

Detailed kinetic and mechanistic studies specifically for the derivatization of this compound are not extensively reported in the available literature. However, the general reactivity of thiourea and its derivatives provides a basis for understanding the likely mechanistic pathways.

The formation of thiourea derivatives typically proceeds through the nucleophilic attack of an amine on the electrophilic carbon atom of an isothiocyanate. The proposed mechanism for the formation of thiourea derivatives involves the lone pair of electrons on the nitrogen atom of the amine attacking the carbon of the isothiocyanate group. This is followed by a proton transfer to the nitrogen of the isothiocyanate, resulting in the final thiourea product.

For N-alkyl-N'-aryl-thioureas, the reactivity can be influenced by the electronic and steric properties of the substituents on the nitrogen atoms. The hexyl group, being an electron-donating alkyl group, would slightly increase the nucleophilicity of the adjacent nitrogen atom. Conversely, the phenyl group is electron-withdrawing, which would decrease the nucleophilicity of its attached nitrogen. These electronic effects can influence the rate of subsequent reactions and the stability of intermediates.

Steric hindrance from the bulky hexyl group could also play a role in the reaction kinetics, potentially slowing down reactions that require attack at the adjacent nitrogen or the thiocarbonyl sulfur. Studies on other N-alkyl-N-nitrosoureas have shown that steric effects can significantly control the rate of alkylation reactions.

Coordination Chemistry of 1 Hexyl 3 Phenyl 2 Thiourea

1-Hexyl-3-phenyl-2-thiourea as a Ligand in Metal Complexation

Thiourea (B124793) and its derivatives are well-established as effective ligands for a wide array of metal ions. Their ability to form stable complexes is attributed to the presence of soft donor atoms, which can readily coordinate to metal centers.

The coordination capabilities of thiourea derivatives like this compound stem from the presence of multiple donor atoms, primarily the sulfur and nitrogen atoms of the thiourea backbone. The sulfur atom, with its available lone pairs of electrons, is a soft donor and typically the primary site for coordination to soft metal ions. The nitrogen atoms can also participate in bonding, leading to various coordination modes. This versatility allows these ligands to act as monodentate or bidentate chelating agents, and in some cases, as bridging ligands to form polynuclear complexes.

Thiourea ligands play a crucial role in stabilizing a variety of transition metal ions in different oxidation states. The formation of a coordinate bond with the metal center delocalizes the electron density, thereby stabilizing the resulting complex. The nature of the substituents on the nitrogen atoms of the thiourea can influence the electron density on the donor atoms, which in turn affects the stability and properties of the metal complexes.

Synthesis and Characterization of Metal Complexes

While the broader class of thiourea derivatives has been extensively studied in coordination chemistry, specific research focusing on the synthesis and characterization of discrete metal complexes with this compound as a ligand is not extensively documented in the reviewed literature. However, the compound has been utilized as a precursor in the synthesis of metal sulfide (B99878) nanoparticles.

The synthesis of transition metal complexes with thiourea derivatives is typically achieved by reacting a metal salt with the thiourea ligand in a suitable solvent. While specific examples with this compound are not detailed in the provided search results, its application in the formation of cobalt and iron sulfide nanoparticles indicates its reactivity towards transition metals. In these processes, this compound serves as a sulfur source, decomposing at elevated temperatures to release sulfur, which then reacts with the metal precursor. For instance, it has been used in the synthesis of cobalt pentlandite (B1173512) nanoparticles by reacting it with cobalt(II) stearate (B1226849) in oleylamine at 220 °C. Similarly, it has been employed as a slow-reacting sulfur source in the phase-controlled synthesis of iron sulfides.

Thiourea derivatives can exhibit different denticities and coordination modes depending on the metal ion, the reaction conditions, and the nature of the substituents on the ligand. They can coordinate as:

Monodentate ligands: Typically through the sulfur atom.

Bidentate chelating ligands: Involving the sulfur and one of the nitrogen atoms.

Bridging ligands: Connecting two or more metal centers.

The specific coordination behavior of this compound in stable complexes would require further experimental investigation.

The structure of the thiourea ligand, particularly the nature of the substituents on the nitrogen atoms, has a significant impact on the properties of the resulting metal complexes. The hexyl and phenyl groups in this compound influence its steric and electronic properties. The electron-donating or withdrawing nature of these groups can affect the electron density on the sulfur and nitrogen atoms, thereby influencing the strength of the metal-ligand bond and the stability of the complex. The steric bulk of the substituents can also dictate the coordination geometry around the metal center. In the context of nanoparticle synthesis, the substituents on the thiourea have been shown to control the reactivity and the rate of sulfur release, which in turn influences the phase and morphology of the resulting metal sulfide nanocrystals vanderbilt.edu.

Biological Activities and Mechanistic Insights of 1 Hexyl 3 Phenyl 2 Thiourea

Enzyme Inhibition Studies

Tyrosinase Inhibition

Impact on Enzyme Activity and Stability

While extensive research has been conducted on the enzyme inhibition properties of the broader class of thiourea (B124793) derivatives, specific data concerning the direct impact of 1-Hexyl-3-phenyl-2-thiourea on enzyme activity and stability is not widely detailed in current scientific literature. mdpi.comnih.gov However, the general class of thiourea compounds is recognized for interacting with various biological targets, including enzymes. dergipark.org.tr The pharmacological activity of thioureas often stems from specific interactions with proteins and enzymes, where the protons on the two nitrogen atoms can act as hydrogen bond donors and the thiocarbonyl group can act as a hydrogen bond acceptor. dergipark.org.tr

Studies on various unsymmetrical thiourea derivatives have shown a range of inhibitory activities against several enzymes. nih.gov For example, certain thiourea compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov The potency of this inhibition often varies significantly based on the specific substituents attached to the thiourea core. nih.govnih.gov Research into other derivatives has also revealed inhibitory activity against tyrosinase, α-amylase, and α-glucosidase. dergipark.org.tr These findings underscore the potential of the thiourea scaffold in designing enzyme inhibitors, though specific investigations into the 1-hexyl-3-phenyl derivative are required to determine its particular profile. mdpi.comdergipark.org.tr

Protease Inhibition

Specific studies detailing the activity of this compound as a protease inhibitor are limited. However, the general utility of thiourea in lysis solutions to prevent proteolysis is a known application in biochemical preparations. The inclusion of thiourea in sample preparation buffers helps to inhibit unwanted proteolytic activity, thereby preserving the integrity of protein samples. This suggests a general capacity for thiourea and its derivatives to interfere with protease function. The mechanisms of action for thiourea derivatives as enzyme inhibitors can involve binding to active sites or allosteric sites, thereby modulating the enzyme's catalytic efficiency.

Other Enzyme Systems

The versatility of the thiourea scaffold has led to its investigation against a wide array of enzyme systems. mdpi.com Research has demonstrated that various thiourea derivatives possess inhibitory activities against enzymes implicated in different physiological and pathological processes. mdpi.comdergipark.org.tr

For instance, 1-phenyl-2-thiourea (PTU), a closely related compound, is a well-documented inhibitor of tyrosinase, an enzyme crucial for melanin (B1238610) production. nih.govselleckchem.com This inhibitory action is potent enough that PTU is commonly used in developmental biology research, particularly in zebrafish models, to prevent pigmentation and enhance optical transparency. nih.govselleckchem.com Other studies on different series of thiourea derivatives have reported significant inhibitory potential against enzymes such as α-glucosidase, which is a target in the management of type II diabetes. researchgate.net Additionally, inhibitory activities against acetylcholinesterase and butyrylcholinesterase have been observed in several phenylthiourea (B91264) analogues. nih.gov These examples highlight the broad enzymatic inhibitory potential within the phenylthiourea class of compounds, although specific activity for the 1-hexyl derivative remains to be fully elucidated.

Anion Binding and Transport Properties

Research into a series of 1-hexyl-3-phenylthioureas has provided significant insights into their anion binding and transport capabilities. These studies utilize ¹H NMR titration techniques and various vesicle-based experiments to assess these properties.

Transmembrane Anion Transport

This compound and its derivatives have been identified as effective transporters of anions across biological membranes. Their ability to facilitate this transport is typically assessed using unilamellar vesicles made from phospholipids (B1166683) like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). In these experiments, vesicles are loaded with a salt (e.g., NaCl) and placed in a solution containing a different sodium salt (e.g., NaNO₃). The thiourea compound, when added, can mediate the transport of anions across the vesicle membrane, and the resulting efflux of the encapsulated anion (e.g., chloride) is monitored over time. This process demonstrates the compound's function as an anionophore.

Quantitative structure-activity relationship (QSAR) analysis of a series of these compounds has revealed key determinants of their transport efficacy. The transport of anions across the lipid bilayer is a complex process involving several equilibria, including the partitioning of the transporter into the membrane, the binding of the anion, and the diffusion of the resulting complex across the membrane.

Hydrogen Bond Acidity of the Thiourea NH Function

QSAR studies have demonstrated a clear correlation between the acidity of the thiourea N-H function and the anion binding constants. Electron-withdrawing substituents on the phenyl ring increase the acidity of the N-H protons, leading to stronger anion binding. Conversely, electron-donating groups decrease this acidity and result in weaker binding. This relationship highlights that the electronic properties of the substituents play a crucial role in modulating the anion binding affinity of these transporters.

Influence of Lipophilicity and Molecular Size on Transport

In addition to lipophilicity, molecular size also contributes to the transport efficiency, albeit to a lesser extent. The size of the transporter molecule influences its diffusion rate across the membrane. The hydrogen bond acidity, which dictates anion binding, is another contributing factor. Therefore, the most effective transporters in the this compound series represent a balance of these three key properties: optimal lipophilicity to enter the membrane, sufficient hydrogen bond acidity to bind the anion, and an appropriate molecular size to allow for diffusion.

Vesicle-Based Experimental Models

While specific studies detailing the use of this compound in vesicle-based experimental models are not prevalent in the current literature, the broader class of thiourea derivatives has been extensively studied using such systems to elucidate their mechanisms of action, particularly as transmembrane transporters. These models, typically employing large unilamellar vesicles (LUVs) or liposomes, are crucial for understanding how these compounds interact with and permeate lipid bilayers.

Research has shown that compounds featuring a thiourea moiety can function as highly potent anion carriers, or anionophores. acs.org In experiments using LUVs made from 1-palmitoyl-2-oleoylphosphatidylcholine (B1240222) (POPC) and cholesterol, certain bis-thiourea derivatives have been shown to facilitate chloride and nitrate (B79036) exchange across the vesicle membrane. acs.orgresearchgate.net The activity of these transporters is such that even a single molecule within a 200 nm vesicle can promote significant ion exchange. acs.org For instance, a decalin-based bis-thiourea carrier demonstrated the ability to transport approximately 850 chloride anions per second. acs.org The replacement of urea (B33335) groups with thiourea groups in these molecular structures often leads to a more than tenfold increase in transport activity. acs.org

Furthermore, thiourea-based compounds have been investigated as anion receptors and transporters that function as chloride/nitrate antiporters within unilamellar liposomes. nih.gov Another innovative application involves the incorporation of the thiourea functional group into the polar head of a lipid, creating "lipothioureas". nih.gov These specialized lipids can form liposomes that interact with DNA not through traditional ionic interactions, but via hydrogen bonds between the thiourea group and the phosphate (B84403) backbone of the DNA. nih.gov This interaction allows these lipothiourea-based vesicles to effectively condense and protect genetic material, highlighting their potential as vectors for gene therapy. nih.gov These examples underscore the utility of vesicle-based models in characterizing the fundamental biological activities of the thiourea scaffold.

Structure-Activity Relationships (SAR) in Biological Contexts

Influence of Substituent Effects on Biological Activity

The substituents on the phenyl ring of N-phenylthiourea derivatives play a pivotal role in modulating their biological effects. The presence, type, and position of electron-withdrawing or electron-donating groups can significantly alter the compound's activity.

For example, in the context of cytotoxic activity against cancer cells, halogen substitutions on the phenyl ring are of particular importance. nih.gov Studies on 1,3-disubstituted thioureas have shown that derivatives with 3,4-dichloro- and 3-trifluoromethylphenyl groups exhibit potent anticancer potential. The introduction of electron-withdrawing groups, such as halogens or trifluoromethyl (CF3) groups, often enhances cytotoxicity. nih.gov For instance, changing the position of a CF3 group from ortho to para can have a significant impact on biological potency. Similarly, substituting a bulky CF3 group with a chlorine atom can still yield a highly active analog, whereas changing it to a cyano or bromo group may diminish the effect. nih.gov

The structure-activity relationship for thiourea derivatives designed as inhibitors of E. coli β-glucuronidase revealed that adding an electron-withdrawing group at the para-position of the benzene (B151609) ring is beneficial for enhancing inhibitory activity. nih.gov The nature of the substituent on the other nitrogen atom is also critical. For antituberculosis activity, derivatives of N'-[p-(isoamyloxy)phenyl]-thiourea were synthesized, building upon the structure of the known antitubercular agent Thiocarlide. nih.gov The addition of N-pentofuranosyl groups was found to be a successful strategy for creating potent new agents against Mycobacterium tuberculosis. nih.gov

The following table summarizes the influence of various substituents on the biological activity of phenylthiourea derivatives based on findings from multiple studies.

| Compound Class | Substituent Modification | Effect on Biological Activity | Target/Application |

| 1,3-Disubstituted Phenylthioureas | Addition of 3,4-dichloro or 3-trifluoromethyl groups on the phenyl ring. | Enhanced cytotoxic activity. | Anticancer |

| 1,3-Disubstituted Phenylthioureas | Change of CF3 substituent from ortho to para position. | Varied biological potency. | Anticancer |

| 1,3-Disubstituted Phenylthioureas | Replacement of a para-CF3 group with a chlorine atom. | Maintained strong activity. | Anticancer |

| 1,3-Disubstituted Phenylthioureas | Replacement of a para-CF3 group with cyano or bromo groups. | Considerably diminished effect. | Anticancer |

| Phenylthiourea Derivatives | Introduction of an electron-withdrawing group at the para-position of the benzene ring. | Enhanced inhibitory activity. | E. coli β-glucuronidase Inhibition |

| N'-[p-(isoamyloxy)phenyl]-thioureas | Addition of an N-pentofuranosyl group. | Successful generation of potent activity. | Antituberculosis |

Correlation between Chemical Structure and Efficacy

In the realm of anticancer research, the efficacy of 1,3-disubstituted thioureas is strongly linked to the substitution pattern on the aryl group. Compounds featuring 3,4-dichloro- and 4-CF3-phenyl substituents have demonstrated the highest cytotoxic activity against human colon and prostate cancer cell lines, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov These modifications appear to enhance the molecule's ability to induce apoptosis in cancer cells. nih.gov The structural flexibility of the thiourea backbone allows for the synthesis of a wide array of derivatives, enabling fine-tuning of their properties for improved efficacy and selectivity. stjude.org

The general structure of 1-acyl/aroyl thioureas consists of a central hydrophilic portion and lateral hydrophobic moieties, a design that has proven effective for various biological activities. mdpi.com The chemical versatility of this scaffold allows for systematic structural modifications to optimize interactions with specific biological targets, such as enzymes or receptors, thereby enhancing therapeutic efficacy. mdpi.com

Pharmacological Potential and Therapeutic Applications

The unique structural features of this compound and its analogs have positioned them as compounds of significant interest in drug discovery. Their diverse biological activities have been demonstrated across a range of diseases. dntb.gov.ua

Emerging Drug Candidates

Thiourea derivatives are increasingly recognized as promising candidates for medicinal applications due to their potent and selective biological activities. rsc.org Their distinct chemical structure offers an advantage in selectively targeting pathological cells, such as cancer cells, while sparing normal ones. rsc.org For example, specific 1,3-disubstituted thioureas with dihalogenophenyl modifications have shown potential as anticancer agents that are safe for non-tumor cells. rsc.org

In the context of Alzheimer's disease, a series of pyrimidinylthiourea derivatives were designed and evaluated as multifunctional agents. nih.gov One particular compound from this series, 5r , not only exhibited potent and selective inhibition of acetylcholinesterase (AChE) but also displayed metal-chelating ability, antioxidant effects, and neuroprotective properties. nih.gov Crucially, this compound demonstrated the ability to cross the blood-brain barrier and improve cognitive function in animal models, highlighting its potential as a prototype for innovative Alzheimer's disease therapies. nih.gov

Potential in Anti-inflammatory, Anti-Alzheimer, Antituberculosis, and Antimalarial Applications

The therapeutic potential of thiourea derivatives is broad, with significant research pointing to their utility in several key areas. dntb.gov.ua

Anti-inflammatory Applications: The thiourea moiety is an important pharmacophore in many pharmacologically active compounds, including anti-inflammatory agents. researchgate.net Urea-thiourea hybrids have been shown to possess a wide spectrum of anti-inflammatory effects by inhibiting the production of proinflammatory cytokines. researchgate.net

Anti-Alzheimer Applications: The multifactorial nature of Alzheimer's disease makes it a challenging therapeutic target. Thiourea derivatives are being explored as multi-target agents. Certain pyrimidinylthiourea derivatives act as potent inhibitors of acetylcholinesterase, chelate metal ions involved in amyloid-β aggregation, and exhibit antioxidant and neuroprotective effects. nih.gov

Antituberculosis Applications: Phenylthiourea compounds have been identified as having activity against intracellular Mycobacterium tuberculosis. This line of research is inspired by the established anti-tuberculosis agent Thiocarlide (also known as Isoxyl), which is a N,N'-bis[p-(isoamyloxy)phenyl]-thiourea. nih.gov Research into new derivatives, such as those with halogen substitutions or coordinated with copper (II) ions, has yielded compounds that strongly inhibit the growth of mycobacteria isolated from tuberculosis patients, in some cases more potently than the reference drug isoniazid. nih.gov

Antimalarial Applications: Several thiourea derivatives have shown promise as antimalarial agents. Platinum(II) complexes of benzoylthiourea (B1224501) have been found to exhibit in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. These compounds are believed to act by inhibiting the formation of hemozoin (malaria pigment) and demonstrate selective activity against the malaria parasite.

The table below summarizes key findings related to the pharmacological potential of various thiourea derivatives.

| Therapeutic Area | Compound/Derivative Class | Key Research Finding | Mechanism of Action (if known) |

| Anti-inflammatory | Naproxen-thiourea derivatives | Showed potent anti-inflammatory activity in a carrageenan-induced paw edema model. | Not specified |

| Anti-Alzheimer | Pyrimidinylthiourea derivatives (e.g., compound 5r) | Exhibited potent acetylcholinesterase inhibition, metal chelation, antioxidant, and neuroprotective effects. nih.gov | Multi-target inhibition/modulation |

| Antituberculosis | N-pentofuranosyl-N'-[p-(isoamyloxy)phenyl]-thiourea | Displayed successful antitubercular activity against M. tb. nih.gov | Not specified |

| Antituberculosis | Phenylthiourea series | Showed activity against intracellular Mycobacterium tuberculosis. | Not specified |

| Antimalarial | Platinum(II) benzoylthiourea complexes | Active against chloroquine-sensitive and resistant strains of P. falciparum. | Inhibition of β-hematin (hemozoin) formation. |

Materials Science Applications of 1 Hexyl 3 Phenyl 2 Thiourea

Role in Synthesis of Transition-Metal Sulfides

1-Hexyl-3-phenyl-2-thiourea is employed as a sulfur source in the colloidal synthesis of transition-metal sulfide (B99878) nanocrystals. Its principal advantage lies in its slow decomposition rate compared to other thiourea (B124793) derivatives, which provides a controlled release of sulfur into the reaction medium. This tunable reactivity is a key factor in navigating the complex phase diagrams of metal sulfides, enabling the synthesis of materials that are otherwise difficult to isolate.

The deliberate use of this compound has been demonstrated as a rational strategy for achieving phase control in the synthesis of metal sulfides. rsc.orgnih.gov Due to its very slow reactivity, it helps to isolate metastable phases by carefully controlling the availability of sulfur. nih.gov For example, in the synthesis of iron sulfides, the use of highly reactive precursors like unsubstituted thiourea often results in a complex mixture of phases. nih.gov In contrast, the slow sulfur-donating capability of this compound can prevent the formation of more sulfur-rich phases, allowing for the targeted synthesis of specific, pure-phase materials. rsc.orgnih.gov

A notable application is the synthesis of pure mackinawite (Fe₁₊ₓS), a highly metastable iron sulfide phase. nih.gov By employing the very unreactive this compound, researchers were able to synthesize pure mackinawite, a feat not readily achievable with faster-reacting sulfur sources which tend to produce more stable or sulfur-rich phases like greigite (Fe₃S₄) or pyrite (B73398) (FeS₂). nih.gov This demonstrates that the kinetic control afforded by this specific thiourea derivative is a powerful tool for achieving phase purity. nih.gov

The outcome of metal sulfide synthesis is highly dependent on reaction parameters such as temperature and the stoichiometry of the precursors. The choice of sulfur precursor, such as this compound, is itself a critical parameter that influences how temperature and stoichiometry dictate the final product. A library of substituted thioureas, each with a different decomposition rate, allows researchers to systematically explore the effects of reaction kinetics on the formation of different metal sulfide phases. scbt.commdpi.com

In the synthesis of cobalt sulfides, for instance, a general method was developed where cobalt(II) stearate (B1226849) was reacted with various substituted thioureas at temperatures of 170, 220, and 270 °C. scbt.com The reactivity of the thiourea precursor determines the available transformation pathways between different cobalt sulfide phases at a given temperature. mdpi.com By modulating the stoichiometry, such as the concentration of the thiourea precursor, it is possible to shift the equilibrium towards more sulfur-rich or sulfur-poor phases. nih.gov For example, at low concentrations of a given thiourea, sulfur-poor phases may dominate, while increasing the concentration can lead to the formation of phases with higher sulfur content. nih.gov The slow reactivity of this compound provides a wider operational window for these temperature and stoichiometric adjustments to yield a desired, phase-pure product. nih.gov

In the specific area of cobalt sulfide nanocrystal synthesis, this compound is part of a broader library of thiourea derivatives used to rationally synthesize all four primary cobalt sulfide phases: jaipurite (CoS), cobalt pentlandite (B1173512) (Co₉S₈), linnaeite (Co₃S₄), and cattierite (CoS₂). scbt.commdpi.com The synthesis strategy involves reacting cobalt(II) stearate with a chosen substituted thiourea in a high-boiling point solvent like 1-octadecene (B91540). scbt.com

The selection of the thiourea derivative directly controls the decomposition kinetics, which in turn dictates the resulting crystalline phase. scbt.commdpi.com While faster-reacting thioureas can produce a mixture of phases, slower-reacting precursors are crucial for targeting specific points on the phase map. The synthesis of this compound for this purpose is achieved by reacting hexylamine (B90201) with phenyl isothiocyanate in toluene (B28343). scbt.com The resulting compound can then be used in a hot-injection method, where it is dissolved in 1-octadecene and added to a solution of the cobalt precursor at a specific reaction temperature to initiate nanocrystal formation. scbt.com

| Thiourea Precursor | Relative Reactivity | Resulting Cobalt Sulfide Phase(s) at 170°C scbt.com | Resulting Iron Sulfide Phase(s) at 170°C nih.gov |

|---|---|---|---|

| Thiourea | Very Fast | Jaipurite (CoS) & Linnaeite (Co₃S₄) | Mixture of Smythite, Pyrite, Marcasite, Greigite |

| Phenylthiourea (B91264) | Medium | Jaipurite (CoS) | Greigite (Fe₃S₄) & Pyrite (FeS₂) |

| Diphenylthiourea | Slow | Cobalt Pentlandite (Co₉S₈) | Greigite (Fe₃S₄) & Pyrrhotite (Fe₁₋ₓS) |

| This compound | Very Slow | Used to slow reactions for phase targeting scbt.com | Mackinawite (Fe₁₊ₓS) |

Use as Precursors for Advanced Materials

The role of this compound as a precursor is central to the bottom-up synthesis of advanced inorganic materials. The transition-metal sulfide nanocrystals produced using this compound are themselves considered advanced materials with potential applications in fields such as catalysis and electronics. mdpi.com By enabling precise control over the crystalline phase, size, and morphology of these nanocrystals, this compound facilitates the creation of materials with tailored physical and chemical properties.

The ability to selectively synthesize metastable phases, such as mackinawite, is particularly significant. nih.gov Such materials are often inaccessible through traditional high-temperature synthesis routes and may exhibit unique properties not found in their more thermodynamically stable counterparts. Therefore, this compound is a key enabling reagent for producing a new range of advanced, non-equilibrium nanomaterials through kinetically controlled colloidal synthesis.

Applications in Polymer Chemistry and Composites

While thiourea derivatives have found broad applications in materials science, including the synthesis of polymers and composites, specific examples detailing the use of this compound directly in polymer chemistry or for the creation of composites are not extensively documented in the reviewed scientific literature. The primary application described remains its role as a specialized sulfur precursor for inorganic nanocrystal synthesis.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Analysis

The proton (¹H) NMR spectrum of 1-Hexyl-3-phenyl-2-thiourea provides distinct signals corresponding to the protons of the hexyl and phenyl groups, as well as the N-H protons of the thiourea (B124793) moiety. The chemical shift (δ) of these protons is influenced by their local electronic environment.

The hexyl group protons exhibit signals in the upfield region of the spectrum. The terminal methyl (CH₃) protons are expected to appear as a triplet around 0.9 ppm. The adjacent methylene (B1212753) (CH₂) groups of the hexyl chain typically resonate as multiplets in the range of 1.2-1.7 ppm. The methylene group directly attached to the nitrogen atom (N-CH₂) is deshielded and would appear further downfield, likely in the 3.5-3.7 ppm range.

The protons on the phenyl ring typically appear in the aromatic region, between 7.0 and 7.5 ppm. chemicalbook.com The exact chemical shifts and splitting patterns depend on the substitution pattern and the electronic effects of the thiourea group. The N-H protons of the thiourea group are characteristically found far downfield due to hydrogen bonding and the electron-withdrawing nature of the adjacent thiocarbonyl group, with expected chemical shifts often exceeding 8.0 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Hexyl CH₃ | ~0.9 | Triplet |

| Hexyl (CH₂)₄ | ~1.2-1.7 | Multiplet |

| N-CH₂ (Hexyl) | ~3.5-3.7 | Multiplet |

| Phenyl Ar-H | ~7.0-7.5 | Multiplet |

| N-H (Hexyl side) | >8.0 | Singlet/Broad |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. pdx.educompoundchem.com

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The most deshielded carbon is typically the thiocarbonyl (C=S) carbon, which is expected to resonate in the range of 180-185 ppm. nih.gov

The carbons of the phenyl ring would appear in the aromatic region, generally between 120 and 140 ppm. chemicalbook.com The carbon atom attached to the nitrogen (ipso-carbon) will have a distinct chemical shift compared to the ortho, meta, and para carbons. The aliphatic carbons of the hexyl chain will be found in the upfield region of the spectrum. The carbon attached to the nitrogen (N-CH₂) is the most deshielded of the hexyl carbons, appearing around 45-50 ppm, while the other methylene carbons resonate between approximately 20 and 35 ppm, and the terminal methyl carbon appears at the most upfield position, around 14 ppm. pdx.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S | ~180-185 |

| Phenyl (ipso-C) | ~138-140 |

| Phenyl (Ar-C) | ~120-130 |

| N-CH₂ (Hexyl) | ~45-50 |

| Hexyl (CH₂)₄ | ~20-35 |

Note: Predicted values are based on data from analogous thiourea structures. chemicalbook.comnih.gov

Two-Dimensional NMR Techniques

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are employed for unambiguous assignment of signals and complete structural confirmation. Techniques such as Correlation Spectroscopy (COSY) would be used to establish proton-proton couplings, for instance, confirming the connectivity between adjacent methylene groups in the hexyl chain.

Heteronuclear correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton signals with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). These experiments would definitively link the proton assignments of the hexyl and phenyl groups to their corresponding carbon signals in the ¹³C NMR spectrum.

NMR Titration for Anion Binding

The thiourea moiety is an effective hydrogen bond donor, making it a valuable functional group in the design of receptors for anions. nih.gov ¹H NMR titration is a powerful method to study the binding affinity and stoichiometry between a thiourea-containing host, such as this compound, and various anions (e.g., F⁻, Cl⁻, CH₃COO⁻). mdpi.com

During an NMR titration experiment, incremental amounts of an anion (typically as a tetrabutylammonium (B224687) salt) are added to a solution of the thiourea compound, and the ¹H NMR spectrum is recorded after each addition. mdpi.com The acidic N-H protons of the thiourea group interact with the anion via hydrogen bonding. This interaction causes a significant downfield shift in the resonance of the N-H protons. beilstein-journals.org By monitoring the change in the chemical shift of these protons as a function of anion concentration, a binding isotherm can be constructed. Fitting this data allows for the determination of the association constant (Kₐ), which quantifies the strength of the host-guest interaction. mdpi.com The presence of two distinct N-H signals allows for the probing of the differential involvement of each proton in the binding event.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₃H₂₀N₂S), the expected exact mass is 236.1347 g/mol . chemspider.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 236. Subsequent fragmentation would likely involve characteristic losses. A common fragmentation pathway for N-alkyl compounds is the alpha-cleavage, which could lead to the loss of a pentyl radical (C₅H₁₁) from the hexyl chain. Another prominent fragmentation could involve the cleavage of the C-N bond, separating the hexyl group from the phenylthiourea (B91264) core. Analysis of the fragmentation pattern of the related phenylthiourea shows characteristic peaks for the phenyl group and isothiocyanate fragments, which would also be expected in the spectrum of its hexyl derivative. nist.govmassbank.eu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The spectra for this compound would be characterized by several key vibrational modes. eurjchem.comresearchgate.net

N-H Stretching: The N-H stretching vibrations typically appear as a broad band in the IR spectrum in the region of 3100-3400 cm⁻¹. The broadening is indicative of hydrogen bonding. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the hexyl group appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). researchgate.net

C=C Stretching: Aromatic ring stretching vibrations give rise to characteristic bands in the 1450-1600 cm⁻¹ region.

Thiourea Bands: The thiourea moiety has several characteristic vibrations. The C-N stretching and N-H bending modes often couple and appear in the 1300-1550 cm⁻¹ region. The C=S stretching vibration is a key indicator of the thiourea group. This band is typically found in the range of 630-850 cm⁻¹ in the IR and Raman spectra, though its position can be influenced by coupling with other modes. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3100-3400 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-2960 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-N / N-H | Stretch / Bend | 1300-1550 |

Note: Wavenumber ranges are based on spectroscopic studies of analogous thiourea derivatives. eurjchem.comnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenylthiourea |

| 1,3-diphenyl-2-thiourea |

| Phenylurea |

Characteristic Vibrations of Functional Groups

Specific experimental Fourier-transform infrared (FTIR) or Raman spectroscopy data detailing the characteristic vibrational frequencies for this compound are not available in the reviewed literature.

Conformational Analysis

A conformational analysis of this compound, which would describe the spatial arrangement of its atoms and the preferred stereochemistry (e.g., cis/trans isomerism about the C-N bonds of the thiourea moiety), has not been reported.

X-ray Diffraction (XRD) and Crystallography

No published crystallographic data for this compound could be located. The determination of its crystal structure is a prerequisite for the following subsections.

Single Crystal X-ray Diffraction for Molecular Structure Determination

As no crystal structure has been published, details on the crystal system, space group, unit-cell parameters, and specific intramolecular bond lengths and angles for this compound are unknown.

Hirshfeld Surface Analysis and Interatomic Contacts

This analysis is contingent on available crystallographic information. Without a determined crystal structure, a Hirshfeld surface analysis to quantify and visualize intermolecular interactions cannot be performed.

Supramolecular Assembly Elucidation

The manner in which this compound molecules arrange themselves in the solid state, including the identification of hydrogen-bonding networks and other non-covalent interactions that govern the crystal packing, is unknown without experimental crystallographic data.

Elemental Analysis (CHNS-O)

While the theoretical elemental composition of this compound can be calculated from its molecular formula, C13H20N2S, a comparison with experimental data from a published elemental analysis is not possible as these results could not be found.

Theoretical Elemental Composition

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 66.05% |

| Hydrogen | H | 1.008 | 20 | 20.160 | 8.53% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.85% |

| Sulfur | S | 32.06 | 1 | 32.060 | 13.57% |

| Total | | | | 236.377 | 100.00% |